molecular formula C16H29N3O2 B7929034 (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

Cat. No.: B7929034
M. Wt: 295.42 g/mol
InChI Key: HMORCFYIDHFFMX-NRXISQOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the introduction of the acetyl group, and the coupling of these intermediates with the cyclohexyl and butyramide moieties. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.

Scientific Research Applications

(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-Methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-Methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl and cyclohexyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-N-[2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-10(2)15(17)16(21)18-13-6-4-5-7-14(13)19(11(3)20)12-8-9-12/h10,12-15H,4-9,17H2,1-3H3,(H,18,21)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMORCFYIDHFFMX-NRXISQOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.